molecular formula C10H14O3 B2405525 [3-(2-Methoxyethoxy)phenyl]methanol CAS No. 911060-77-0

[3-(2-Methoxyethoxy)phenyl]methanol

Cat. No. B2405525
CAS RN: 911060-77-0
M. Wt: 182.219
InChI Key: BEUUKQVMESPVDK-UHFFFAOYSA-N
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Description

“[3-(2-Methoxyethoxy)phenyl]methanol” is a chemical compound with the molecular formula C10H14O3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3 . This indicates that the molecule consists of a phenyl group (a six-membered carbon ring) with a methoxyethoxy group and a methanol group attached to it.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 182.22 .

Scientific Research Applications

Electrosynthesis Applications

[3-(2-Methoxyethoxy)phenyl]methanol has been explored in electrosynthesis applications. For instance, anodic oxidation of related compounds in methanol has demonstrated effective production of α-methoxylated products, a key process in organic synthesis (Furuta & Fuchigami, 1998).

Photochemical Reactions

In photochemistry, studies have shown that irradiation of certain compounds in methanol leads to major addition products, indicating the potential for this compound in photochemical synthesis processes (Somei et al., 1977).

Enantioselective Catalysis

The compound has relevance in enantioselective catalysis. Research indicates that derivatives of this compound have been used as catalysts in enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Antimicrobial Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and tested for antimicrobial activity, indicating potential applications in drug development (Mandala et al., 2013).

Organocatalysis

The molecule has been studied in the context of organocatalysis. For example, it has been used in the synthesis of azanorbornyl-methanol, which is then utilized as an organocatalyst in various organic reactions (Zhang & Widenhoefer, 2008).

Surface Site Probing

In materials science, methanol derivatives including this compound can be used to probe surface sites of metal oxide catalysts, as demonstrated in studies involving ceria nanocrystals (Wu et al., 2012).

Lipid Dynamics

In biophysical studies, methanol, a related compound, has been used to study lipid dynamics, which might extend to the use of this compound in similar contexts (Nguyen et al., 2019).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

[3-(2-methoxyethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUUKQVMESPVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10 g (80.6 mmol) of 3-(hydroxymethyl)phenol, 78.4 g (241.7 mmol) of Cs2CO3 and 8.4 mL (88.6 mmol) of bromoethyl methyl ether in 150 mL of CH3CN is heated for 12 hours at 110° C. After cooling to room temperature, the medium is filtered, concentrated under reduced pressure, taken up in 500 mL of DCM, washed with brine (2×100 mL) dried over Na2SO4, filtered and then concentrated under reduced pressure. 10.9 g of 3-(2-methoxyethoxy)phenyl]methanol are obtained in the form of a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
78.4 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzyl alcohol (27A) (12.41 g, 100 mmol) in ethanol (150 mL) was added aqueous NaOH (10 N, 10 mL), followed by 1-bromo-2-methoxyethane (27B) (13.9 g). The reaction mixture was heated to reflux overnight. Then the reaction mixture was allowed to cool to RT, and diluted with water. The mixture was subsequently extracted with CH2Cl2, and the combined organic phase was dried with anhydrous MgSO4 filtered, and concentrated in vacuum to give the product (27C) a yellow oil, which was used for the next reaction without further purification. 1H NMR (300 MHz, CDCl3): δ 1.82 (br, 1H), 3.44 (s, 3H), 3.74 (t, 2H, J=4.8 Hz), 4.12 (t, 2H, J=4.8 Hz), 4.65 (s, 2H), 6.84-6.95 (m, 3H), 7.22-7.26 (m, 1H). LCMS: purity >94%. ESI-MS: M/Z 183(M+H)+.
Quantity
12.41 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Hydroxybenzyl alcohol (3.76 g, 30 mmol), 2-bromoethylmethyl ether (8.0 ml, 85 mmol) and cesium carbonate (14.7 g, 45 mmol) were heated at 60° C. for 3 h. The reaction was diluted with water, extracted (3×) with ethyl acetate and dried over sodium sulfate. The solution was filtered, concentrated and purified by silica chromatography (DCM followed by DCM/MeOH 19:1, then 9:1) to yield [3-(2-methoxyethoxy)phenyl]methanol as an orange oil (3.92 g, 72%).
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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